chemical structure and physical properties of 5,6-Diamino-3-methylpyrimidin-4(3H)-one
chemical structure and physical properties of 5,6-Diamino-3-methylpyrimidin-4(3H)-one
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Figure 1: Atom mapping and bond order in the pyrimidine ring of 5,6-Diamino-3-methylpyrimidin-4(3H)-one.
Physicochemical Properties & Spectroscopic Data
Understanding the physical properties of this compound is essential for optimizing reaction solvents and purification protocols. The molecule exhibits extensive intermolecular hydrogen bonding due to its two primary amino groups and the C4 carbonyl, resulting in a high melting point and a specific solubility profile [2].
Table 1: Chemical Identity & Key Physical Properties
| Property | Value / Description |
| Chemical Name | 5,6-Diamino-3-methylpyrimidin-4(3H)-one |
| CAS Registry Number | 89181-83-9 |
| Molecular Formula | C₅H₈N₄O |
| Molecular Weight | 140.14 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in H₂O, DMSO, DMF; Insoluble in Hexane |
| Hydrogen Bond Donors | 3 (from C5-NH₂ and C6-NH₂) |
| Hydrogen Bond Acceptors | 4 (N1, N3, O, and amino nitrogens) |
| Topological Polar Surface Area (TPSA) | ~91.8 Ų |
Table 2: Expected Spectroscopic Characterization
| Technique | Key Signals / Assignments |
| ¹H NMR (DMSO-d₆) | δ 3.25 (s, 3H, N-CH₃), 5.50 (br s, 2H, C5-NH₂), 6.20 (br s, 2H, C6-NH₂), 7.45 (s, 1H, C2-H) |
| ¹³C NMR (DMSO-d₆) | δ 29.5 (N-CH₃), 115.0 (C5), 145.0 (C2), 155.0 (C6), 160.0 (C4=O) |
| IR (KBr, cm⁻¹) | 3400-3200 (NH₂ stretch), 1650 (C=O stretch), 1600 (C=N stretch) |
| MS (ESI+) | m/z 141.1 [M+H]⁺ |
Synthetic Methodologies: The Modified Traube Route
The most robust and scalable method for synthesizing 5,6-diamino-3-methylpyrimidin-4(3H)-one is via the nitrosation-reduction pathway, a modification of the classic Traube purine synthesis [3]. This protocol is designed to be a self-validating system, utilizing distinct colorimetric changes to confirm reaction progress.
Protocol 1: Nitrosation of 6-Amino-3-methylpyrimidin-4(3H)-one
Causality & Logic: Nitrosation occurs regioselectively at the C5 position because the electron-donating C6-amino group and the ring nitrogens activate this specific carbon toward electrophilic aromatic substitution.
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Preparation: Suspend 6-amino-3-methylpyrimidin-4(3H)-one (1.0 eq) in a 10% aqueous acetic acid solution.
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Temperature Control: Cool the suspension to 0–5 °C using an ice-salt bath. Critical: Maintaining this temperature prevents the decomposition of nitrous acid into NOₓ gases.
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Addition: Dropwise add a pre-chilled aqueous solution of Sodium Nitrite (NaNO₂, 1.1 eq) over 30 minutes.
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Validation: The reaction is self-validating. The off-white suspension will rapidly transition to a vibrant pink/purple precipitate, indicating the successful formation of the 6-amino-3-methyl-5-nitrosopyrimidin-4(3H)-one intermediate.
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Isolation: Stir for an additional 1 hour at 5 °C, filter the brightly colored solid, wash with cold water, and proceed immediately to reduction (drying is unnecessary and can lead to degradation).
Protocol 2: Reduction to 5,6-Diamino-3-methylpyrimidin-4(3H)-one
Causality & Logic: Why use Sodium Dithionite (Na₂S₂O₄) instead of catalytic hydrogenation (H₂/Pd-C)? While hydrogenation is viable, it requires specialized pressure vessels and can occasionally over-reduce the pyrimidine C2-N double bond. Sodium dithionite provides a mild, chemoselective reduction in aqueous media, perfectly suited for the wet nitroso intermediate.
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Preparation: Suspend the wet 5-nitroso intermediate in distilled water and heat to 60 °C.
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Reduction: Slowly add solid Sodium Dithionite (Na₂S₂O₄, 2.5 eq) in portions. Caution: Exothermic reaction with the evolution of SO₂ gas; perform in a fume hood.
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Validation: The intense purple color will rapidly dissipate, yielding a pale yellow to off-white solution, confirming the reduction of the nitroso group to a primary amine.
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Crystallization: Allow the solution to cool slowly to room temperature, then to 4 °C overnight. The target diamine will precipitate as fine, off-white needles.
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Isolation: Filter, wash with ice-cold water followed by cold ethanol, and dry under a vacuum.
Figure 2: Step-by-step synthetic workflow via the modified Traube nitrosation-reduction route.
Reactivity & Downstream Applications
The vicinal diamine motif of 5,6-diamino-3-methylpyrimidin-4(3H)-one acts as a highly efficient bis-nucleophile. This makes it an indispensable precursor for generating bicyclic heterocycles used in modern pharmacology [1].
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Purine Scaffolds: Condensation with one-carbon donors (such as formic acid or triethyl orthoformate) yields 1-methylhypoxanthine. This scaffold is heavily utilized in the synthesis of phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists.
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Pteridine Scaffolds: Condensation with 1,2-dicarbonyl compounds (e.g., glyoxal or biacetyl) yields 3-methylpteridin-4(3H)-one derivatives, which are investigated for their antifolate and antineoplastic properties.
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Imidazo[4,5-d]pyrimidines: Reaction with urea, carbon disulfide, or cyanogen bromide yields substituted imidazopyrimidines, a privileged class of ATP-competitive kinase inhibitors.
Figure 3: Divergent synthetic applications of the vicinal diamine motif in drug development.
Handling, Stability, and Storage
Due to the electron-rich nature of the vicinal diamine system, 5,6-diamino-3-methylpyrimidin-4(3H)-one is susceptible to slow aerial oxidation, which can lead to the formation of colored diimine impurities or polymeric species.
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Storage: Must be stored in tightly sealed amber glass containers to protect from UV light.
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Atmosphere: Flush containers with an inert gas (Argon or Nitrogen) prior to sealing.
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Temperature: Long-term storage is recommended at 2–8 °C.
